N-Bsmoc-L-valine
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Overview
Description
N-Bsmoc-L-valine is a biochemical compound with the molecular formula C15H17NO6S and a molecular weight of 339.36 g/mol . It is primarily used in proteomics research and is known for its role in peptide synthesis . The compound is characterized by the presence of a benzo[b]thiophene sulfone group, which is attached to the L-valine amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bsmoc-L-valine typically involves the protection of the amino group of L-valine using the benzo[b]thiophene sulfone group. This protection is crucial to prevent unwanted side reactions during peptide synthesis . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Bsmoc-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The benzo[b]thiophene sulfone group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
N-Bsmoc-L-valine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein structure and function.
Medicine: This compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of biochemical reagents and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Bsmoc-L-valine involves its role as a protecting group in peptide synthesis. The benzo[b]thiophene sulfone group protects the amino group of L-valine, preventing unwanted side reactions during peptide chain elongation . This protection is crucial for the accurate synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives with protecting groups, such as:
- N-Boc-L-valine
- N-Fmoc-L-valine
- N-Cbz-L-valine
Uniqueness
N-Bsmoc-L-valine is unique due to the presence of the benzo[b]thiophene sulfone group, which provides enhanced stability and protection compared to other protecting groups . This makes it particularly useful in complex peptide synthesis where high stability is required .
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-9(2)13(14(17)18)16-15(19)22-8-11-7-10-5-3-4-6-12(10)23(11,20)21/h3-7,9,13H,8H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIQMWXZEBFKHP-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428833 |
Source
|
Record name | N-Bsmoc-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-17-3 |
Source
|
Record name | N-Bsmoc-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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